molecular formula C19H18ClF3N2O2 B2837240 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034395-19-0

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2837240
CAS No.: 2034395-19-0
M. Wt: 398.81
InChI Key: PKJSYQLUPKLMLK-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound that features a combination of pyridine, piperidine, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable piperidine derivative to form 3-chloropyridin-4-yl piperidine.

    Ether Formation: The intermediate product is then reacted with an appropriate phenol derivative to form the ether linkage.

    Ketone Formation: Finally, the compound is subjected to Friedel-Crafts acylation to introduce the ethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyridine moiety can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain pathways, influencing cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Chlorophenyl)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
  • 1-(4-(3-Chlorophenyl)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Uniqueness

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is unique due to the presence of the 3-chloropyridin-4-yl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds and potentially more effective in specific applications.

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O2/c20-16-12-24-8-5-17(16)27-15-6-9-25(10-7-15)18(26)11-13-1-3-14(4-2-13)19(21,22)23/h1-5,8,12,15H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJSYQLUPKLMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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